[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](heptyl)amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl and methyl substitution on the pyrazole ring, along with a heptyl amine group. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation reactions introduce the ethyl and methyl groups. The final step involves the attachment of the heptyl amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Pyrazole derivatives are often explored for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine: can be compared with other pyrazole derivatives, such as:
- 1-phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1H-pyrazole
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine lies in its specific substitution pattern, which may confer distinct reactivity and bioactivity profiles.
Properties
Molecular Formula |
C14H27N3 |
---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-4-6-7-8-9-10-15-12-14-13(3)11-16-17(14)5-2/h11,15H,4-10,12H2,1-3H3 |
InChI Key |
PJXBIXIWYKASQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
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